N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine is a secondary amine featuring a cyclohex-3-enylmethyl group attached to the 4-amino position of a 1-methylpyrazole scaffold. Its structure combines a saturated cyclohexene ring with an unsaturated pyrazole heterocycle, imparting unique steric and electronic properties. This compound is categorized as a functionalized pyrazole derivative, a class widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer applications .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N3/c1-14-9-11(8-13-14)12-7-10-5-3-2-4-6-10/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
AUXQJDHPXKBRLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Alkenylation Using Ketone Electrophiles and T3P Promoter
Recent advances have demonstrated that T3P (propylphosphonic acid anhydride) can efficiently promote N-alkenylation of heterocycles, including pyrazoles, under mild, metal-free conditions. This method offers high yields, operational simplicity, and tolerance to various functional groups.
| Parameter | Details |
|---|---|
| Reagents | Pyrazole derivative, cyclohexanone, T3P (50% in water), base (e.g., triethylamine) |
| Solvent | Dichloromethane or ethyl acetate |
| Temperature | Room temperature to 50°C |
| Time | 10–30 minutes |
- Dissolve the pyrazole derivative and cyclohexanone in dichloromethane.
- Add triethylamine as a base.
- Introduce T3P slowly under stirring.
- Heat mildly if necessary (up to 50°C).
- After completion, purify via chromatography or recrystallization.
Yield: Up to 94% as reported in recent literature.
Multi-step Synthesis via Pyrazole Formation and Alkylation
This classical approach involves:
- Step 1: Formation of the pyrazole core via cyclization of hydrazines with β-dicarbonyl compounds.
- Step 2: Alkylation of the pyrazole nitrogen with cyclohex-3-en-1-ylmethyl halides or related electrophiles.
- Pyrazole synthesis: Condensation of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
- Alkylation: N-alkylation using cyclohex-3-en-1-ylmethyl chloride or bromide in the presence of potassium carbonate or sodium hydride in polar aprotic solvents.
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Cyclohex-3-en-1-ylmethyl halide | Acetone or DMF | Potassium carbonate | Room temperature to 60°C | 75–85% |
Microwave-Assisted N-Alkenylation
Microwave irradiation accelerates the reaction kinetics, providing rapid formation of the target compound with high yields.
- Combine pyrazole, cyclohexanone, triethylamine, and T3P in dichloromethane.
- Microwave at 50°C for 10 minutes.
- Purify the product by chromatography.
Yield: Approximately 80%.
Specific Experimental Data and Reaction Schemes
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| T3P-promoted N-alkenylation | Pyrazole, cyclohexanone | T3P, triethylamine | 50°C, 10 min | Up to 94% | Metal-free, high selectivity |
| Alkylation with halides | Pyrazole, cyclohex-3-en-1-ylmethyl halide | K₂CO₃ | Room temp, 2–4 h | 75–85% | Requires halide precursor |
| Microwave-assisted | Pyrazole, cyclohexanone | T3P, DMAP, triethylamine | 50°C, 10 min | 80% | Rapid, high yield |
Data Table Summarizing Preparation Parameters
| Method | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Advantages |
|---|---|---|---|---|---|---|---|
| T3P-promoted N-alkenylation | Pyrazole, cyclohexanone | T3P, triethylamine | Dichloromethane | 50°C | 10 min | 94% | Mild, efficient, metal-free |
| Alkylation with halides | Pyrazole, cyclohex-3-en-1-ylmethyl halide | K₂CO₃ | Acetone | 25–60°C | 2–4 h | 75–85% | Straightforward, high yield |
| Microwave-assisted | Pyrazole, cyclohexanone | T3P, DMAP | Dichloromethane | 50°C | 10 min | 80% | Fast, high yield |
Supporting Research Findings
- Mechanistic Insights: T3P activates the carbonyl group of cyclohexanone, facilitating nucleophilic attack by the pyrazole nitrogen, leading to N-alkenylation via tautomerization and dehydration steps.
- Advantages of T3P Method: Avoids metal catalysts, reduces reaction times, and enhances selectivity, making it suitable for scale-up.
- Industrial Relevance: The method aligns with green chemistry principles due to its mild conditions and minimal waste generation.
Chemical Reactions Analysis
Alkylation Reactions
The primary and secondary amines in the molecule undergo selective alkylation under controlled conditions. For example:
-
Methylation : Reaction with methyl iodide (CH₃I) in acetonitrile at room temperature in the presence of a base (e.g., K₂CO₃) selectively alkylates the primary amino group, yielding N-methyl-N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine .
-
Ethylation : Similar conditions with ethyl bromide (C₂H₅Br) result in ethyl-substituted derivatives, though yields vary depending on steric and electronic factors.
Key Data :
| Reaction Type | Reagent | Solvent | Yield | Product Characterization |
|---|---|---|---|---|
| Methylation | CH₃I | CH₃CN | 85% | ¹H NMR: δ 3.66 (s, 3H, CH₃); ¹³C NMR: 36.5 ppm (CH₃) |
Iodination and Nitrosation
The pyrazole ring undergoes electrophilic substitution reactions:
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Key Observations:
Cyclohexene vs. Cyclohexyl : The cyclohex-3-enyl group introduces an alkene bond, enhancing conformational flexibility compared to the fully saturated cyclohexyl analog . This may influence binding affinity in biological targets.
Aryl vs. Heteroaryl Substituents : Compounds with bromophenyl or chloropyridinyl groups (e.g., ) are likely optimized for π-π stacking or halogen bonding in enzyme active sites, whereas the pyridyl analog in may improve solubility.
Synthetic Accessibility : The target compound’s synthesis likely involves Buchwald–Hartwig amination or Suzuki coupling, similar to related pyrazole derivatives (e.g., 31 and 32 in ). However, the cyclohexene moiety may require additional steps for regioselective functionalization.
Kinase Inhibitors
- CDK2 Inhibitors: Compounds like N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives (e.g., 35) exhibit IC₅₀ values in the nanomolar range against CDK2 . The target compound’s pyrazole core aligns with these inhibitors, but the absence of a pyrimidine ring may limit kinase selectivity.
- BTK Inhibitors : BIIB068 employs a 1-methylpyrazole coupled to a chloropyrimidine, achieving potent BTK inhibition . Replacing the pyrimidine with a cyclohexenyl group could alter steric hindrance and pharmacokinetics.
Physicochemical Properties
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine, also known by its CAS number 1153750-04-9, is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 191.27 g/mol. Its structure includes a pyrazole ring, which is central to its biological activity. The compound is typically a colorless to yellow solid or semi-solid at room temperature and requires storage in an inert atmosphere at 2-8°C for stability.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory properties .
- Anticancer Properties : Some pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the pyrazole ring can enhance these effects, making them potential candidates for cancer therapies .
- Neurological Effects : Certain pyrazoles have been investigated for their neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A study examining various substituted pyrazoles found that specific functional groups significantly impacted their efficacy against biological targets .
Case Studies
- In Vivo Studies : In a pharmacodynamic model involving rats, modified pyrazole compounds demonstrated significant efficacy in modulating calcium-sensing receptors, indicating potential applications in metabolic disorders .
- Cell Line Testing : In vitro assays on human cancer cell lines revealed that certain pyrazole derivatives could induce apoptosis and inhibit proliferation, suggesting their utility in cancer treatment .
Data Table: Biological Activities of Pyrazole Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine and related pyrazole derivatives?
- Methodological Answer : A common approach involves coupling reactions using transition-metal catalysts (e.g., copper(I) bromide) and bases (e.g., cesium carbonate) to facilitate C–N bond formation. For example, cyclopropanamine derivatives are synthesized via Buchwald-Hartwig amination under mild conditions (35°C, 2 days) in dimethyl sulfoxide (DMSO), followed by extraction and chromatographic purification . Excess amine may be required to counteract degradation of sensitive intermediates like 1-methyl-1H-pyrazol-4-amine during condensation .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns and cyclohexenylmethyl connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z 215 [M+H]+ for related pyrazoles), while infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3298 cm⁻¹) . For crystalline derivatives, X-ray diffraction using SHELX software aids in resolving stereochemical ambiguities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on analogs like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine, hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation. Personal protective equipment (PPE), fume hoods, and emergency protocols (e.g., immediate washing with water, medical consultation) are mandatory. Safety Data Sheets (SDS) should be consulted for GHS-compliant handling .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the cyclohexene ring) influence the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins. For instance, replacing cyclohexenyl with aryl groups (e.g., 4-chlorophenyl) may enhance hydrophobic interactions in enzyme pockets, as seen in antibacterial 4-arylmethylpyrazol-3-amines . Solubility and stability can be assessed via logP calculations and accelerated degradation studies under varying pH/temperature .
Q. What strategies mitigate instability of 1-methyl-1H-pyrazol-4-amine intermediates during synthesis?
- Methodological Answer : Degradation of the amine under condensation conditions can be minimized by using excess amine (2–3 equivalents), inert atmospheres (N₂/Ar), and low-temperature reactions (<50°C). Stabilizing agents (e.g., radical scavengers) or alternative solvents (e.g., DMF instead of DMSO) may also improve yields .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Molecular docking against high-resolution protein structures (e.g., PDB ID 1ET6 for Super antigen SMEZ-2) evaluates binding modes. Parameters like binding energy (e.g., -4.47 kcal/mol for 1,1,1-Trinitroethane analogs), hydrogen bonding, and hydrophobic contacts are analyzed. ADMET predictors (e.g., SwissADME) assess drug-likeness, including CYP450 metabolism and blood-brain barrier permeability .
Q. What analytical challenges arise in distinguishing stereoisomers or tautomeric forms of this compound?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures can detect tautomerism (e.g., pyrazole ring proton exchange). Chiral chromatography (e.g., using amylose-based columns) or vibrational circular dichroism (VCD) resolves enantiomers of cyclohexenylmethyl derivatives. X-ray crystallography remains the gold standard for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
